

A Comprehensive Technical Guide to Fenthion Sulfone-d6: Structure, Isomers, and Analytical Applications

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Compound of Interest		
Compound Name:	Fenthion sulfone-d6	
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Introduction

Fenthion is a widely utilized organothiophosphate insecticide and acaricide effective against a broad spectrum of pests.[1] Its environmental and biological fate is of significant interest due to the potential toxicity of its metabolic products.[1] Metabolism in plants and animals primarily involves oxidation of the parent compound, leading to the formation of metabolites such as Fenthion sulfoxide, Fenthion sulfone, and their corresponding oxygen analogues (oxons).[1] Some of these degradation products exhibit greater toxicity than Fenthion itself.[1]

Fenthion sulfone is a key metabolite formed through the oxidation of the thioether group of Fenthion.[2] To accurately quantify the presence of Fenthion and its metabolites in various matrices for risk assessment and regulatory purposes, stable isotope-labeled internal standards are indispensable. **Fenthion sulfone-d6**, a deuterated analogue of Fenthion sulfone, serves this critical role in analytical methodologies like isotope dilution mass spectrometry (IDMS). This guide provides an in-depth overview of the structural properties, isomers, and analytical applications of **Fenthion sulfone-d6**.

Structural Formula and Physicochemical Properties



Fenthion sulfone-d6 is structurally identical to Fenthion sulfone, with the exception that the six hydrogen atoms on the two methoxy groups attached to the phosphorus atom are replaced with deuterium. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry, while retaining nearly identical chemical and physical properties.

Below is a two-dimensional representation of the **Fenthion sulfone-d6** structure.

Caption: 2D Structure of Fenthion Sulfone-d6.

Physicochemical Data Summary

The following table summarizes key quantitative data for **Fenthion sulfone-d6** and its non-deuterated analogue.

Property	Fenthion Sulfone-d6	Fenthion Sulfone (Unlabeled)
Molecular Formula	C10H9D6O5PS2	C10H15O5PS2
Molecular Weight	316.36 g/mol	310.33 g/mol
CAS Number	2469195-97-7	3761-42-0
Synonyms	Phosphorothioic Acid O,O- (Dimethyl-d6) O-[3-Methyl-4- (methylsulfonyl)phenyl] ester	O,O-Dimethyl O-[3-methyl-4- (methylsulfonyl)phenyl] phosphorothioate
Water Solubility	Data not available	Almost insoluble (0.04 g/L at 25 °C)
Canonical SMILES	O=S(C1=C(C)C=C(OP(OC([2 H])([2H])[2H])(OC([2H])([2H]) [2H])=S)C=C1)(C)=O	CC1=C(C=CC(=C1)OP(=S) (OC)OC)S(=O)(=O)C

Isomers and Related Metabolites

The term "isomers" in the context of **Fenthion sulfone-d6** can refer to several types of related chemical structures.



- Isotopologues: **Fenthion sulfone-d6** is an isotopologue of Fenthion sulfone. Other deuterated versions, such as Fenthion oxon sulfone-(S-methyl-d3), where the deuterium is on the other methyl group, also exist.
- Structural Isomers: The metabolic pathway of Fenthion produces several structural isomers.
 A key isomer is Fenthion oxon sulfone, where the thione group (P=S) is replaced by an oxon group (P=O). This conversion significantly increases the compound's toxicity by enhancing its ability to inhibit acetylcholinesterase.
- Stereoisomers: While Fenthion sulfone itself is achiral, its metabolic precursor, Fenthion sulfoxide, possesses a chiral center at the sulfoxide sulfur atom and thus exists as two enantiomers: (R)- and (S)-Fenthion sulfoxide. The stereoselective oxidation of Fenthion to (R)-(+)-Fenthion sulfoxide by flavin-containing monooxygenase 1 (FMO1) is considered a detoxification pathway. However, subsequent metabolism can lead to the highly potent acetylcholinesterase inhibitor, (R)-(+)-fenoxon sulfoxide.

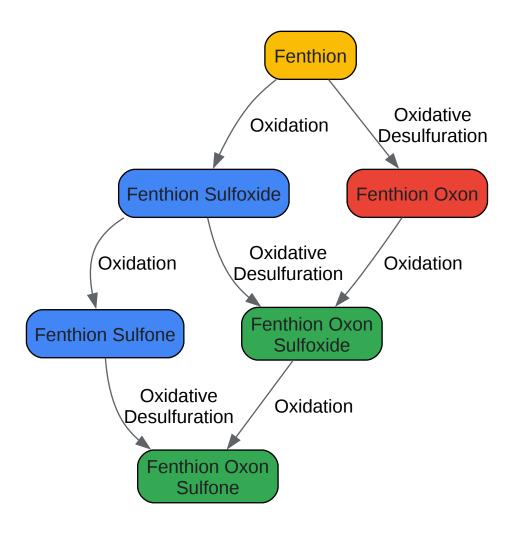
Metabolic Pathway of Fenthion

Fenthion undergoes extensive metabolism in organisms and the environment. The primary pathway involves two main oxidative transformations:

- Oxidation of the Thioether Sulfur: The sulfur atom of the 4-methylthio group is sequentially oxidized to form Fenthion sulfoxide and then Fenthion sulfone.
- Oxidative Desulfuration: The phosphorothioate group (P=S) is oxidized to a phosphate group (P=O), converting Fenthion and its sulfoxide/sulfone metabolites into their more toxic "oxon" analogues.

These pathways result in five major metabolites: Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon, Fenthion oxon sulfoxide, and Fenthion oxon sulfoxe.





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Caption: Metabolic Pathway of Fenthion.

Experimental Protocols and Applications

The primary application of **Fenthion sulfone-d6** is as an internal standard for the quantitative analysis of Fenthion sulfone in complex matrices. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this purpose.

Protocol: Quantification of Fenthion Sulfone using UHPLC-MS/MS with Fenthion Sulfone-d6

This protocol is adapted from established methods for analyzing Fenthion and its metabolites.



1. Objective: To accurately quantify Fenthion sulfone in a sample matrix (e.g., agricultural produce, water, biological tissue) using an isotopically labeled internal standard.

2. Materials:

- Sample containing or suspected of containing Fenthion sulfone.
- Fenthion sulfone-d6 standard solution of known concentration.
- Fenthion sulfone analytical standard for calibration curve.
- Acetonitrile (ACN), HPLC grade.
- Formic acid, LC-MS grade.
- Water, LC-MS grade.
- QuEChERS extraction salts or equivalent solid-phase extraction (SPE) cartridges.
- Vortex mixer, centrifuge.
- UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Procedure:

- Sample Preparation & Extraction:
 - Homogenize a known weight (e.g., 5-10 g) of the sample.
 - Spike the homogenized sample with a known amount of Fenthion sulfone-d6 internal standard solution. This is a critical step; the standard must be added before extraction to account for analyte loss during sample processing.
 - Perform extraction using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This typically involves adding acetonitrile, shaking vigorously, adding salting-out agents (e.g., MgSO₄, NaCl), and centrifuging.



- Collect the supernatant (acetonitrile layer).
- Perform a cleanup step (dispersive SPE) by adding a sorbent (e.g., PSA, C18) to the supernatant to remove matrix interferences. Vortex and centrifuge.
- Filter the final extract through a 0.22 μm filter into an autosampler vial.
- UHPLC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate Fenthion sulfone from other matrix components and metabolites.
 - Flow Rate: e.g., 0.3 mL/min.
 - Injection Volume: e.g., 5 μL.
 - Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - Monitor at least two precursor-to-product ion transitions for both the analyte (Fenthion sulfone) and the internal standard (Fenthion sulfone-d6) for confirmation and quantification.
 - Fenthion Sulfone (Analyte) Transitions: e.g., m/z 311 → 125, m/z 311 → 109.
 - **Fenthion Sulfone-d6** (IS) Transitions: m/z 317 → 125, m/z 317 → 115 (predicted transitions, subject to empirical optimization).



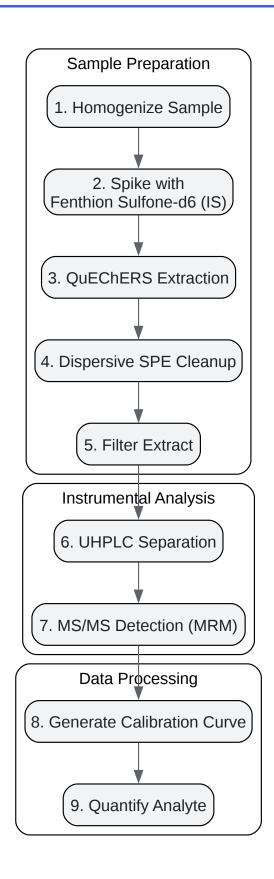




· Quantification:

- Prepare a calibration curve using analytical standards of unlabeled Fenthion sulfone, with each calibrant containing the same concentration of the Fenthion sulfone-d6 internal standard.
- Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Calculate the concentration of Fenthion sulfone in the unknown sample by comparing its
 peak area ratio to the calibration curve. The use of the internal standard corrects for
 variations in extraction efficiency and matrix effects.





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Caption: Workflow for Quantification using IDMS.



Conclusion

Fenthion sulfone-d6 is an essential tool for researchers and analytical scientists studying the environmental impact and toxicology of the insecticide Fenthion. Its use as an internal standard in advanced analytical techniques like UHPLC-MS/MS allows for highly accurate and precise quantification of the Fenthion sulfone metabolite, overcoming challenges posed by complex sample matrices. A thorough understanding of its structure, relationship to other Fenthion metabolites, and proper application in validated experimental protocols is crucial for generating reliable data for food safety, environmental monitoring, and risk assessment.

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References

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenthion sulfone | C10H15O5PS2 | CID 19578 PubChem [pubchem.ncbi.nlm.nih.gov]
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